6-Chloroimidazo[1,2-b]pyridazin-8-amine
Overview
Description
6-Chloroimidazo[1,2-b]pyridazin-8-amine is a heterocyclic compound. It has a molecular formula of C6H5ClN4 and a molecular weight of 168.58 . It’s a useful research chemical .
Molecular Structure Analysis
The InChI code for 6-Chloroimidazo[1,2-b]pyridazin-8-amine is 1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Chloroimidazo[1,2-b]pyridazin-8-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis Techniques
Convergent Synthesis : A streamlined synthesis method for vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors involves using 6-chloroimidazo[1,2-b]pyridazine. The process includes a one-pot reaction and an SNAr reaction with phenols, demonstrating its applicability in the bulk supply of these compounds (Ishimoto et al., 2013).
Direct Arylation Methodology : Employing microwave-assisted one-pot Suzuki coupling and palladium-catalysed arylation, the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine has been achieved, allowing the synthesis of various substituted imidazo[1,2-b]pyridazines (Akkaoui et al., 2010).
Nucleophilic Substitutions : Studies on perchloro compounds like pentachloroimidazo[1,2—b]pyridazine reveal insights into the nucleophilic substitution reactions, particularly at position 8, offering a pathway for further chemical modifications (Stanovnik et al., 1972).
Chemical and Physical Properties
Photoelectron Spectroscopy : The photoelectron spectra of 6-chloroimidazo[1,2-b]pyridazine, among other compounds, have been studied to understand lone pair interactions and electronic structure, contributing to our understanding of its chemical behavior (Kovač et al., 1980).
Ring Isomerization : Research on the reaction of 3-hydrazino-4-amino-6-chloropyridazine with formic acid has led to the identification of a ring isomerization product, expanding our knowledge of the chemical transformations possible with this compound (Yanai et al., 1972).
Biological Activity
Antimicrobial Activity : New sulfonamide and amide derivatives containing 6-chloro-2-substituted aryl(imidazo[1,2-b]pyridazine) have been synthesized and demonstrated in vitro antimicrobial activity against various bacteria and fungi, indicating potential therapeutic applications (Bhatt et al., 2016).
Anticonvulsant Properties : The synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives and their evaluation for anticonvulsant activity suggest potential medical applications, with some compounds showing significant effectiveness and low neurotoxicity (Dong et al., 2015).
Safety And Hazards
properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazin-8-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHAQNBCDQRTKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-b]pyridazin-8-amine |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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